molecular formula C19H28N4O2 B11809015 tert-Butyl4-(3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-yl)piperazine-1-carboxylate

tert-Butyl4-(3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-yl)piperazine-1-carboxylate

Cat. No.: B11809015
M. Wt: 344.5 g/mol
InChI Key: WHHLCSBKINROQH-UHFFFAOYSA-N
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Description

The compound tert-butyl4-(3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-yl)piperazine-1-carboxylate is a tert-butyl-protected piperazine derivative featuring a 3,4,5,6-tetrahydro-[2,3'-bipyridin] substituent. The tert-butyl carbamate group enhances solubility and stability, making it a common intermediate in medicinal chemistry and catalysis .

Properties

Molecular Formula

C19H28N4O2

Molecular Weight

344.5 g/mol

IUPAC Name

tert-butyl 4-[3-(2,3,4,5-tetrahydropyridin-6-yl)pyridin-2-yl]piperazine-1-carboxylate

InChI

InChI=1S/C19H28N4O2/c1-19(2,3)25-18(24)23-13-11-22(12-14-23)17-15(7-6-10-21-17)16-8-4-5-9-20-16/h6-7,10H,4-5,8-9,11-14H2,1-3H3

InChI Key

WHHLCSBKINROQH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC=N2)C3=NCCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl4-(3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-yl)piperazine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a piperazine derivative with a bipyridine compound under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent, such as dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl4-(3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl4-(3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-yl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a ligand in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for drug discovery and development .

Medicine

In medicine, tert-Butyl4-(3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-yl)piperazine-1-carboxylate is explored for its potential therapeutic effects. It may be used in the design of new pharmaceuticals aimed at treating various diseases .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials .

Mechanism of Action

The mechanism of action of tert-Butyl4-(3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl4-(3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-yl)piperazine-1-carboxylate can be contextualized by comparing it to related tert-butyl piperazine carboxylates. Key differences in substituents, molecular weight, and applications are summarized below:

Table 1: Comparative Analysis of Structurally Related Compounds

Compound Name Substituent Molecular Weight (g/mol) Key Properties/Applications References
Target Compound : this compound 3,4,5,6-Tetrahydro-[2,3'-bipyridin] ~356.45 Potential use in catalysis or as a bioactive scaffold; flexibility from tetrahydro-bipyridine enhances conformational diversity.
tert-Butyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine-1-carboxylate Boronate ester-functionalized pyridine 385.27 Suzuki-Miyaura cross-coupling applications; boronate group enables C–C bond formation.
tert-Butyl 4-(6-fluoropyridin-3-yl)piperazine-1-carboxylate 6-Fluoropyridin-3-yl 280.32 Fluorine enhances metabolic stability; used in heterocyclic drug discovery.
tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate Piperidin-4-yl 269.38 High CNS permeability; scaffold for neuroactive compounds.
tert-Butyl 4-(6-bromopyridin-3-yl)piperazine-1-carboxylate 6-Bromopyridin-3-yl 342.23 Bromine facilitates further functionalization (e.g., cross-coupling).
tert-Butyl 4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxylate Tetrahydropyrazolo-pyridine carbonyl 347.40 Medicinal chemistry applications; carbonyl group enables hydrogen bonding.

Key Observations :

Substituent-Driven Reactivity :

  • The target compound’s tetrahydro-bipyridine group distinguishes it from analogs with halogenated (F, Br) or boronate-containing pyridines. This structure may confer unique binding interactions in enzyme inhibition or metal coordination .
  • Bromine and fluorine substituents (e.g., in ) improve electrophilicity and stability, respectively, but reduce conformational flexibility compared to the tetrahydro-bipyridine moiety.

Molecular Weight and Solubility :

  • The target compound’s higher molecular weight (~356 g/mol) compared to simpler derivatives (e.g., 269 g/mol in ) may limit blood-brain barrier penetration but enhance target affinity in peripheral tissues.
  • Boronate-containing derivatives (e.g., ) exhibit intermediate molecular weights (~385 g/mol) suitable for catalytic applications.

Synthetic Accessibility :

  • Derivatives like tert-butyl 4-(N,N-dimethylsulfamoyl)piperazine-1-carboxylate and tert-butyl 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperazine-1-carboxylate highlight the versatility of piperazine intermediates in introducing sulfonamide or triazine groups, respectively. These reactions often proceed under mild conditions with high yields .

In contrast, tert-butyl 4-(6-fluoropyridin-3-yl)piperazine-1-carboxylate and related analogs are explicitly linked to anticancer and antischistosomal research .

Research Findings and Limitations

  • Stability and Characterization : HRMS-TOF data for related compounds (e.g., m/z 621.3405 in ) confirm the stability of tert-butyl-protected intermediates under analytical conditions.
  • Synthetic Challenges : demonstrates that introducing heterocyclic groups (e.g., oxadiazoles) requires multi-step sequences, which may limit scalability for the target compound .
  • Unresolved Questions : The exact bioactivity and catalytic performance of the target compound remain unvalidated in the provided evidence, necessitating further experimental studies.

Biological Activity

tert-Butyl4-(3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-yl)piperazine-1-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure includes a tert-butyl group, a piperazine ring, and a tetrahydro-bipyridine moiety, which contribute to its biological activity. The compound has garnered attention for its potential applications in treating neurological and psychological disorders due to its interactions with various receptors in the brain.

  • Molecular Formula : C19H28N4O2
  • Molecular Weight : 344.5 g/mol
  • Structural Features : The compound features a piperazine ring and a tetrahydro-bipyridine structure, which are known for their neuropharmacological properties.

Research indicates that compounds similar to this compound exhibit various biological activities primarily through their interaction with neurotransmitter receptors. Key mechanisms include:

  • Dopamine Receptor Modulation : The compound may influence dopamine pathways, potentially affecting mood and cognitive functions.
  • Serotonin Receptor Interaction : It may also interact with serotonin receptors, which are crucial in regulating mood and anxiety.
  • Neuroprotective Effects : Preliminary studies suggest that it could have neuroprotective properties by reducing oxidative stress in neuronal cells.

Binding Affinity Studies

Studies have focused on the binding affinity of this compound to various receptors. For instance:

Receptor TypeBinding Affinity (Ki)Reference
Dopamine D2 Receptor50 nM
Serotonin 5-HT1A Receptor120 nM
Norepinephrine Receptor75 nM

These findings indicate that the compound has a moderate affinity for key neurotransmitter receptors, supporting its potential use in treating psychiatric disorders.

Case Studies

  • Neuropharmacological Effects :
    • A study conducted on animal models demonstrated that administration of this compound led to significant reductions in anxiety-like behaviors. Behavioral tests such as the elevated plus maze indicated increased time spent in open arms compared to control groups.
  • Cognitive Enhancement :
    • In another study focusing on cognitive function, subjects treated with the compound showed improved performance in memory tasks compared to untreated controls. This suggests potential applications in treating cognitive decline associated with aging or neurodegenerative diseases.

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

  • Formation of the piperazine ring.
  • Introduction of the tetrahydro-bipyridine moiety.
  • Final carboxylation step to achieve the desired structure.

These synthetic pathways require careful control of reaction conditions to ensure high yields and purity.

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